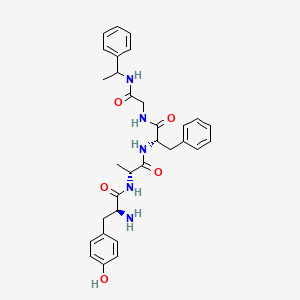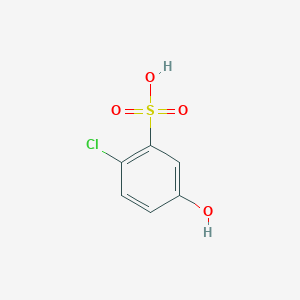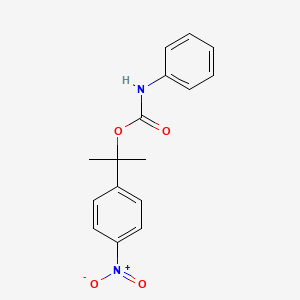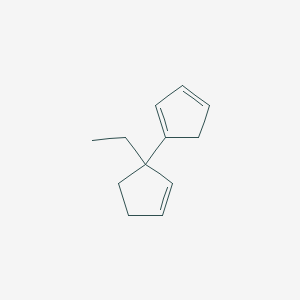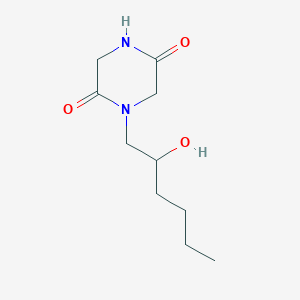![molecular formula C11H13ClO2 B14367365 4-[(2-Chlorophenyl)methoxy]butan-2-one CAS No. 90033-51-5](/img/structure/B14367365.png)
4-[(2-Chlorophenyl)methoxy]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chlorophenyl)methoxy]butan-2-one is an organic compound that features a chlorophenyl group attached to a butanone backbone via a methoxy linkage
Méthodes De Préparation
The synthesis of 4-[(2-Chlorophenyl)methoxy]butan-2-one typically involves the reaction of 2-chlorophenol with 4-chlorobutan-2-one in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the methoxy group is introduced to the butanone backbone . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
4-[(2-Chlorophenyl)methoxy]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, often with halogenating agents like N-bromosuccinimide (NBS).
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield phenolic derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like NBS. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-[(2-Chlorophenyl)methoxy]butan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mécanisme D'action
The mechanism of action of 4-[(2-Chlorophenyl)methoxy]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxy and butanone groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-[(2-Chlorophenyl)methoxy]butan-2-one can be compared with similar compounds such as:
4-(4-Methoxyphenyl)butan-2-one: This compound has a methoxy group on the phenyl ring instead of a chloro group, which affects its reactivity and biological activity.
4-(2-Bromophenyl)methoxy]butan-2-one: The presence of a bromine atom instead of chlorine can lead to different chemical and biological properties due to the larger atomic size and different electronegativity.
4-(2-Chlorophenyl)butan-2-one:
These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.
Propriétés
Numéro CAS |
90033-51-5 |
|---|---|
Formule moléculaire |
C11H13ClO2 |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
4-[(2-chlorophenyl)methoxy]butan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-9(13)6-7-14-8-10-4-2-3-5-11(10)12/h2-5H,6-8H2,1H3 |
Clé InChI |
GHPYIOGLMHRMJS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCOCC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


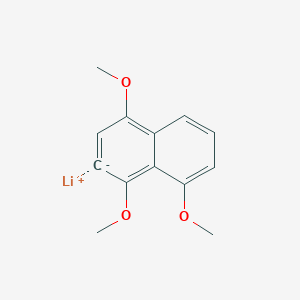
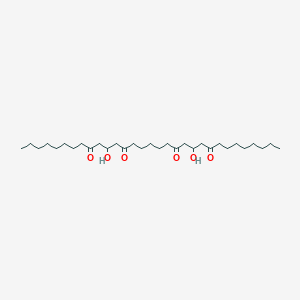

![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
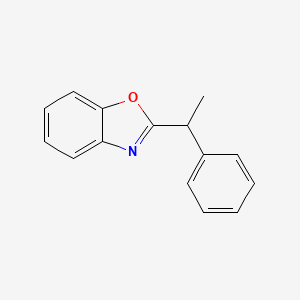
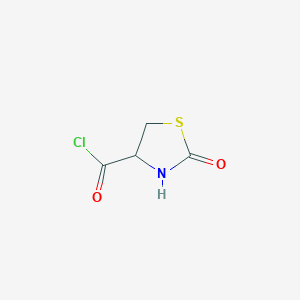
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
